Butyl hydrogen cyclohexane-1,2-dicarboxylate
Description
Butyl hydrogen cyclohexane-1,2-dicarboxylate is a monoester derivative of cyclohexane-1,2-dicarboxylic acid, featuring a butyl ester group and a free carboxylic acid moiety. Monoesters like this are often intermediates in organic synthesis or pharmaceuticals, contrasting with diesters widely used as plasticizers .
Properties
CAS No. |
21583-35-7 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-butoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
VRHUZZLSVQTROS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alcohols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .
Comparison with Similar Compounds
Structural and Functional Differences
Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate
- Structure: Monoester with a butyl group (C₄H₉) and a free carboxylic acid (-COOH).
- Properties : Likely polar due to the free acid group, enhancing solubility in polar organic solvents (e.g., alcohols) but reduced lipophilicity compared to diesters.
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)
- Structure: Diester with two isononyl (C₉H₁₉) groups.
- Properties : Highly lipophilic, used as a phthalate-free plasticizer in medical devices, toys, and food packaging. Exhibits moderate toxicity concerns despite being marketed as safer than phthalates .
- Applications : Dominates the plasticizer market due to flexibility and regulatory compliance .
Dimethyl Cyclohexane-1,2-Dicarboxylate
- Structure : Diester with two methyl (CH₃) groups.
- Properties : Low molecular weight (200.23 g/mol), colorless liquid, soluble in ethers and alcohols. Used as an intermediate in drug and pesticide synthesis .
Diglycidyl Cyclohexane-1,2-Dicarboxylate
- Structure : Epoxy-functionalized diester.
- Properties : Reactive groups enable cross-linking in polymer coatings, enhancing thermal stability. Used in specialty resins and adhesives .
Comparative Data Table
Toxicity and Environmental Impact
- This compound: Limited data, but monoesters generally exhibit higher biodegradability than diesters.
- DINCH : Metabolized to hydroxy and oxo derivatives (e.g., MHINCH, MCOCH) with detectable urinary levels in humans. Chronic exposure linked to oxidative stress in animal models .
- Dimethyl Esters : Low environmental persistence due to hydrolysis but may contribute to aquatic toxicity in high concentrations .
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